2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique structural components, which include a pyrazolo[1,5-a]pyrazine core, a chlorophenyl group, and a sulfanyl moiety. The molecular formula for this compound is C14H11ClN4OS, with a molecular weight of 318.78 g/mol. Its structure can be represented using the SMILES notation: C(C(N)=O)Sc1c2cc(c3ccc(cc3)[Cl])nn2ccn1 .
The compound appears to be relatively novel, with limited exploration in scientific literature as of now. Its potential applications and biological activities are still under investigation, indicating that further research may uncover significant uses in various scientific fields .
This compound falls under the category of heterocyclic compounds, specifically those containing pyrazole and pyrazine rings. It is classified as an organic sulfur compound due to the presence of the sulfanyl group.
The synthesis of **2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis techniques. Although specific synthetic routes for this compound are not extensively documented, general methods for synthesizing similar pyrazolo compounds include:
While specific technical details regarding reaction conditions (e.g., temperatures, solvents) are not available, standard practices in organic synthesis would apply, including the use of catalysts and purification methods like chromatography.
The molecular structure of **2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide features:
The detailed structural data includes:
C(C(N)=O)Sc1c2cc(c3ccc(cc3)[Cl])nn2ccn1The potential chemical reactivity of **2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide includes:
Specific reaction conditions such as temperature, solvent choice, and catalysts would depend on the desired transformation and are typically optimized based on analogous compounds.
The mechanism of action for compounds similar to **2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is not fully elucidated but may involve:
Further studies are required to clarify the specific molecular targets and pathways influenced by this compound.
The physical properties of **2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide include:
Chemical properties may include:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7